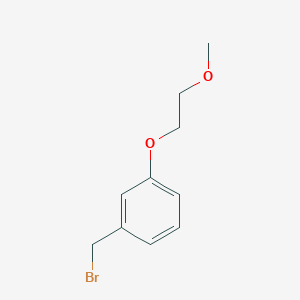

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

Übersicht

Beschreibung

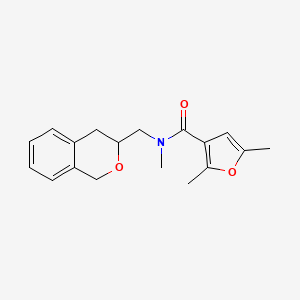

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C10H13BrO2 . It is used in various chemical reactions, particularly as a starting reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” often involves the use of 2-Bromoethyl methyl ether as a starting reagent . The exact process can vary depending on the desired end product and the specific conditions of the reaction.Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” consists of a benzene ring with a bromomethyl group and a 2-methoxyethoxy group attached to it . The exact arrangement of these groups can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of other compounds . The specific reactions it undergoes can depend on the conditions of the reaction and the presence of other reagents.Physical And Chemical Properties Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a liquid at room temperature . It is soluble in water . Other physical and chemical properties can depend on factors such as temperature and pressure.Wissenschaftliche Forschungsanwendungen

Synthesis of Molecular Structures

Pillar[5]arenes Synthesis : This compound has been used in the synthesis of nonsymmetric pillar[5]arenes, showcasing its utility in constructing complex organic architectures that can encapsulate guest molecules, revealing potential applications in molecular recognition and sensing technologies (Yuhui Kou et al., 2010).

Biologically Active Compounds : It serves as a precursor in the total synthesis of naturally occurring biologically active compounds, illustrating its role in the development of new pharmacologically relevant molecules (Yusuf Akbaba et al., 2010).

Advanced Material Development

Polymer and Composite Material Synthesis : The compound is utilized in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, indicating its importance in the fabrication of advanced materials with potential applications in electronics and photonics (M. Kubo et al., 2005).

Molecular Electronics : It serves as a building block for the synthesis of thiol end-capped molecular wires, highlighting its significance in the field of molecular electronics, where it can be used to create components for electronic devices at the molecular level (N. Stuhr-Hansen et al., 2005).

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRFVQEOUESFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

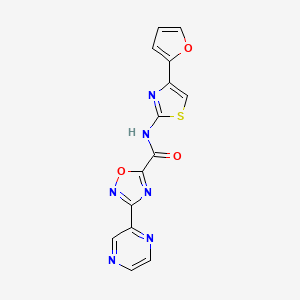

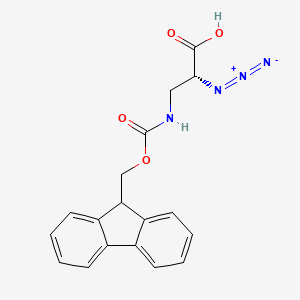

![N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2397047.png)

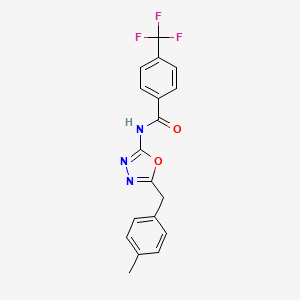

![1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride](/img/structure/B2397049.png)

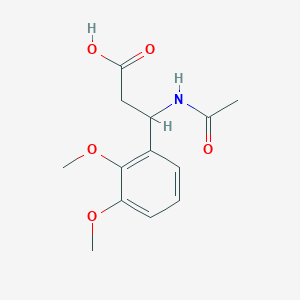

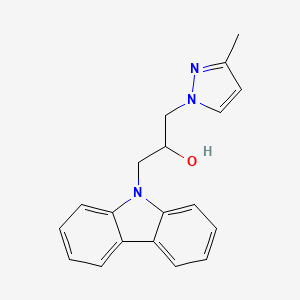

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)

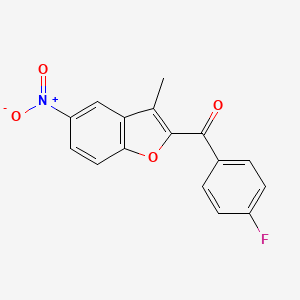

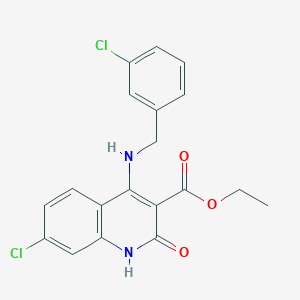

![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)